

EVT801 Oral Administration Technical Support Center

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Compound of Interest

Compound Name: EVT801
CAS No.: 1412453-70-3
Cat. No.: B13904842

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the oral administration of **EVT801** in a research setting.

Frequently Asked Questions (FAQs)

Question	Answer
What is the recommended dose for EVT801 in preclinical studies?	In preclinical mouse models, oral administration of 30 mg/kg of EVT801 twice daily has shown significant inhibition of tumor growth.[1]
What is the established oral dose in clinical trials?	A Phase 1 clinical trial (NCT05114668) in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 500mg twice a day (BID) and a recommended Phase 2 dose (RP2D) of 400mg BID for continuous monotherapy.[2][3]
What is the formulation of EVT801 used in clinical trials?	EVT801 was administered as an oral capsule formulation in the Phase 1 clinical trial.[4]
Is there any information on the oral bioavailability of EVT801?	Specific data on the oral bioavailability of EVT801 in humans is not publicly available. However, it is described as an "orally available" VEGFR-3 inhibitor that has undergone successful Phase 1 clinical evaluation.[5] Preclinical pharmacokinetic data may be available upon request from Kazia Therapeutics.[6]
How should EVT801 be stored?	For research purposes, EVT801 is typically supplied as a solid. Specific storage conditions should be followed as per the supplier's data sheet. Solutions in solvents like DMSO can also be prepared and stored as recommended.
What is the mechanism of action of EVT801?	EVT801 is a highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). By inhibiting VEGFR-3, it blocks the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis), which are crucial for tumor growth and metastasis.[7][8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
<p>Variability in experimental results with oral administration.</p>	<p>Inconsistent Dosing: Inaccurate preparation of dosing solutions or gavage technique. Animal-to-Animal Variability: Differences in metabolism and absorption among individual animals.</p>	<p>Standardize Procedures: Ensure consistent and accurate preparation of EVT801 formulation for every experiment. Use precise oral gavage techniques. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.</p>
<p>Mild to moderate gastrointestinal distress observed in animal models.</p>	<p>Drug-Related Toxicity: Although generally well-tolerated in clinical trials with mainly mild to moderate transient toxicities, direct irritation of the gastrointestinal tract is a possibility with oral kinase inhibitors.^{[2][3]}</p>	<p>Dose Adjustment: Consider if the dose being used is appropriate for the specific animal model and consult relevant preclinical literature. Vehicle Control: Ensure the vehicle used for administration is not causing the observed effects. Monitor Animal Welfare: Closely monitor animals for signs of distress and consult with a veterinarian.</p>

Potential for drug-drug interactions.	Metabolism: EVT801 undergoes O-demethylation to an active metabolite, SAR401849.[1] Co-administration with compounds that are strong inhibitors or inducers of the metabolizing enzymes could alter EVT801 exposure.	Review Co-administered Compounds: Carefully review any other compounds being administered to the animals for their potential to interact with drug-metabolizing enzymes. Staggered Dosing: If a potential interaction is suspected, consider a staggered dosing schedule if the experimental design allows.
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Uncertainty about the effect of food on absorption.	Food-Drug Interaction: The effect of food on the pharmacokinetics of EVT801 has not been publicly disclosed. Food can affect the absorption of oral drugs in various ways.[9][10][11][12]	Standardize Feeding Schedule: To ensure consistency across experiments, administer EVT801 at the same time relative to the animals' feeding cycle (e.g., always in a fasted state or a specific time after feeding).
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Experimental Protocols

In Vivo Oral Administration in a Mouse Tumor Model (Example Protocol)

This is a generalized protocol based on common practices and should be adapted to specific experimental needs.

- Preparation of **EVT801** Formulation:
 - Based on the desired dose (e.g., 30 mg/kg), calculate the total amount of **EVT801** needed for the study cohort.
 - Select an appropriate vehicle for oral administration (e.g., a mixture of a suspending agent like 0.5% methylcellulose and a solubilizing agent like 0.2% Tween 80 in sterile water).

The exact vehicle should be optimized for **EVT801**'s solubility.

- Prepare the formulation by first creating a homogenous paste of the **EVT801** powder with a small amount of the vehicle, then gradually adding the remaining vehicle while continuously mixing to ensure a uniform suspension.
- Animal Dosing:
 - House mice in accordance with institutional guidelines.
 - Tumor cells are implanted subcutaneously or orthotopically.
 - Once tumors reach a predetermined size, randomize animals into treatment and control groups.
 - Administer the **EVT801** formulation or vehicle control orally via gavage once or twice daily, as per the experimental design. The volume administered should be based on the individual animal's body weight.
- Monitoring and Endpoint Analysis:
 - Monitor tumor growth by caliper measurements at regular intervals.
 - Monitor animal body weight and overall health status.
 - At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

Data Presentation

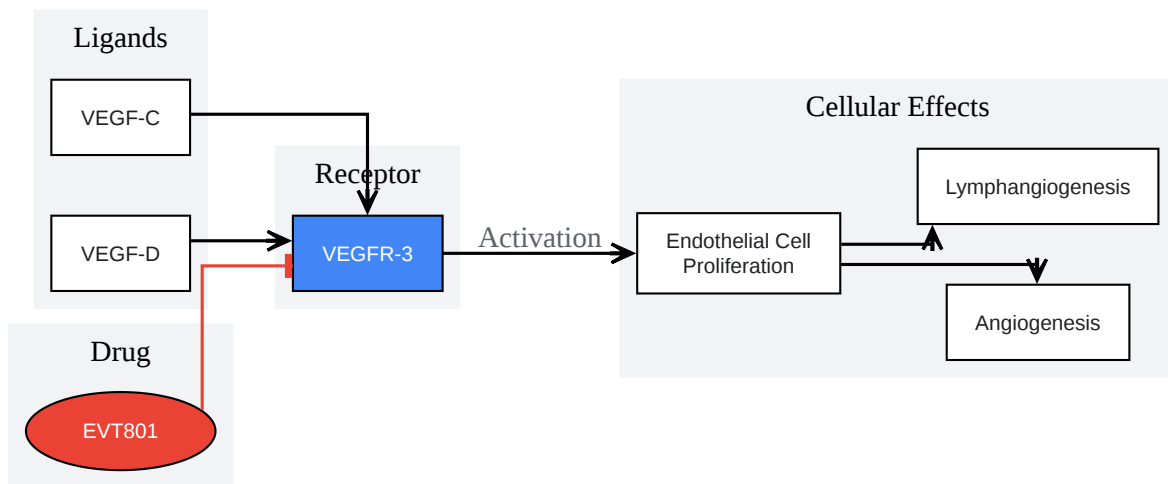
Phase 1 Clinical Trial (NCT05114668) Dosing Cohorts[2][3]

Dosing Cohort	Dose	Frequency
1	50mg	Daily
...
6	500mg	Twice a day (BID)

Recommended Dosing for Further Studies[2][3]

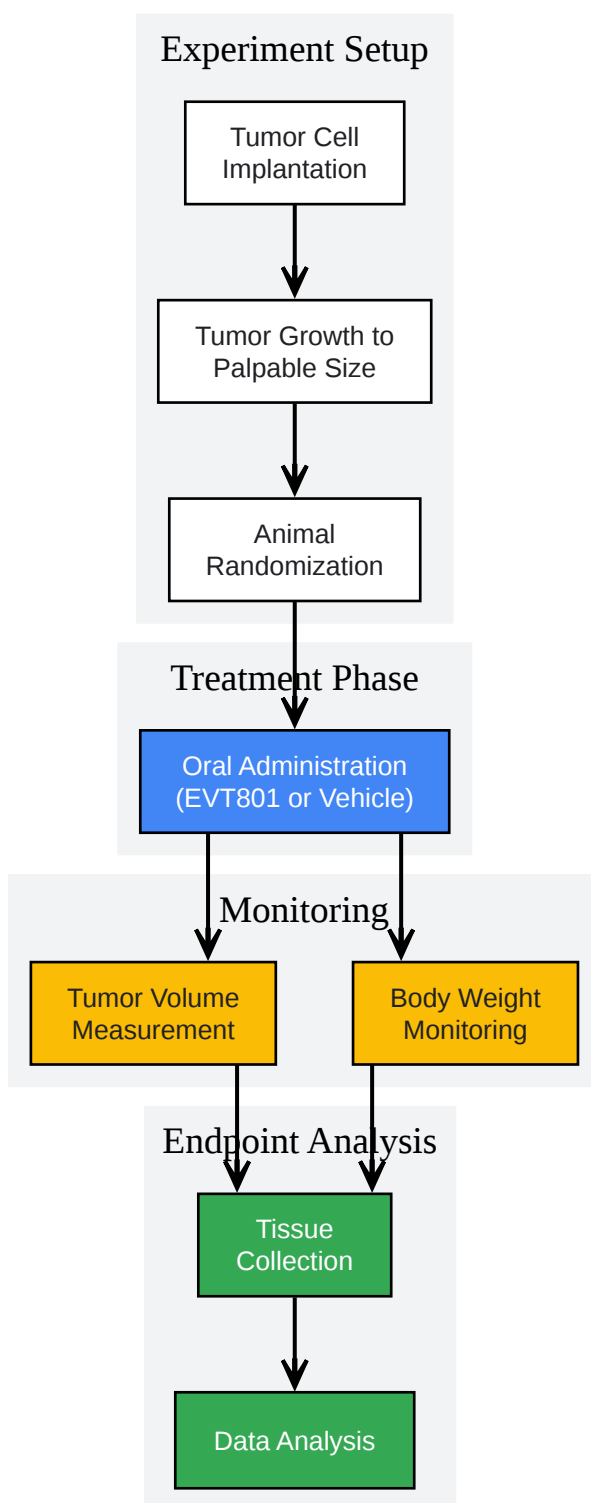
Parameter	Dose
Maximum Tolerated Dose (MTD)	500mg BID
Recommended Phase 2 Dose (RP2D)	400mg BID

Visualizations



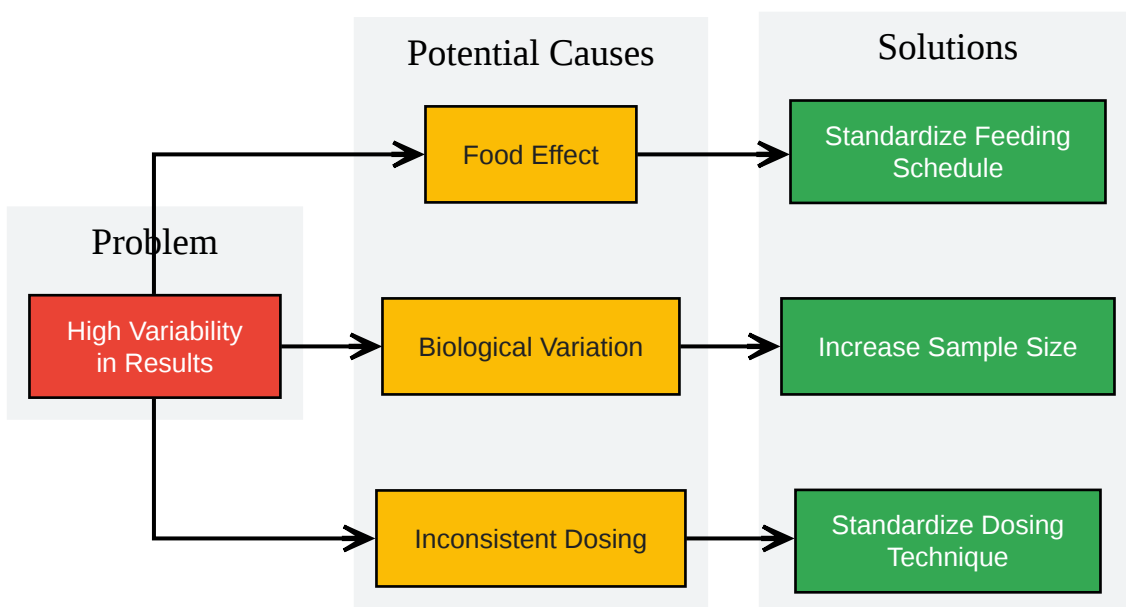
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Caption: **EVT801** inhibits the VEGFR-3 signaling pathway.



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Caption: Workflow for in vivo oral administration studies.



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Caption: Troubleshooting logic for experimental variability.

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